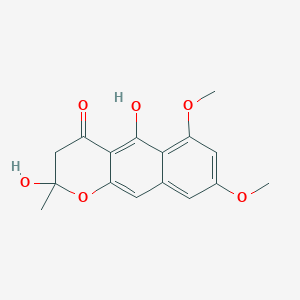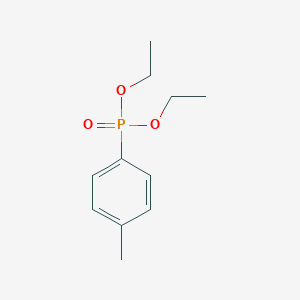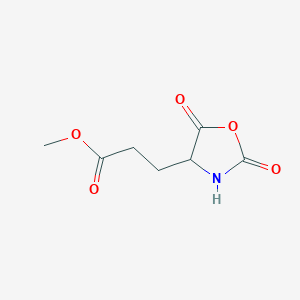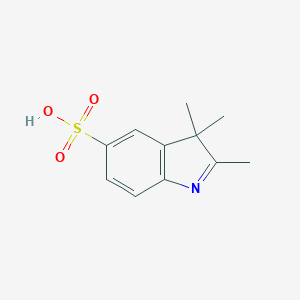
Manganous hypophosphite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganous hypophosphite, also known as manganese(II) hypophosphite, is a chemical compound with the formula Mn(H₂PO₂)₂. It is a salt of hypophosphorous acid and manganese. This compound is typically found in the form of a monohydrate, appearing as an off-white powder or colorless crystals. This compound is known for its reducing properties and is used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: Manganous hypophosphite can be synthesized through the reaction of manganese(II) salts with hypophosphorous acid. One common method involves the reaction of manganese(II) chloride with sodium hypophosphite in an aqueous solution. The reaction proceeds as follows: [ \text{MnCl}_2 + 2 \text{NaH}_2\text{PO}_2 \rightarrow \text{Mn(H}_2\text{PO}_2\text{)}_2 + 2 \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound typically involves the reduction of manganese(II) compounds with hypophosphorous acid or its salts. The process is carried out under controlled conditions to ensure the purity and yield of the product. The reaction is usually conducted at elevated temperatures to facilitate the reduction process.
Types of Reactions:
Reduction: this compound acts as a reducing agent in various chemical reactions. It can reduce metal ions to their elemental forms.
Oxidation: Under certain conditions, this compound can undergo oxidation to form manganese(II) phosphate and phosphine gas.
Substitution: It can participate in substitution reactions where the hypophosphite ion is replaced by other anions.
Common Reagents and Conditions:
Reducing Reactions: Common reagents include metal salts such as nickel(II) chloride, which can be reduced to nickel metal.
Oxidizing Reactions: Oxidizing agents such as hydrogen peroxide can oxidize this compound.
Substitution Reactions: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products:
Reduction: Elemental metals such as nickel.
Oxidation: Manganese(II) phosphate and phosphine gas.
Substitution: Various substituted hypophosphite salts.
科学研究应用
Manganous hypophosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in the synthesis of various compounds and in electroless plating processes.
Biology: It is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oxidative stress-related diseases.
Industry: It is used in the production of coatings, catalysts, and other industrial materials.
作用机制
The mechanism of action of manganous hypophosphite primarily involves its reducing properties. It donates electrons to other substances, thereby reducing them. This process can involve the transfer of hydrogen atoms or the direct donation of electrons. The molecular targets and pathways involved depend on the specific reaction and the substances being reduced.
相似化合物的比较
Sodium Hypophosphite (NaH₂PO₂): Commonly used in electroless nickel plating.
Calcium Hypophosphite (Ca(H₂PO₂)₂): Used as a reducing agent and in the production of pharmaceuticals.
Magnesium Hypophosphite (Mg(H₂PO₂)₂): Known for its use in flame retardants and as a reducing agent.
Manganous hypophosphite stands out due to its unique combination of reducing properties and the presence of manganese, making it a valuable compound in various scientific and industrial applications.
属性
InChI |
InChI=1S/Mn.2HO2P/c;2*1-3-2/h;2*(H,1,2)/q+2;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFJVPPJGJSHMF-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P=O.[O-]P=O.[Mn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO4P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047521 |
Source


|
| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.883 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals |
Source


|
| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10043-84-2 |
Source


|
| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphinic acid, manganese(2+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Bis(4-fluorophenyl)methyl]piperazine](/img/structure/B154382.png)






![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)





